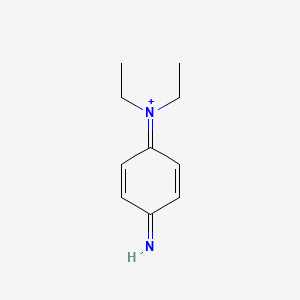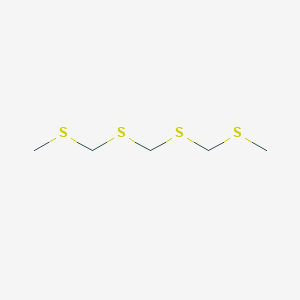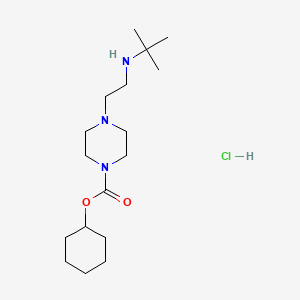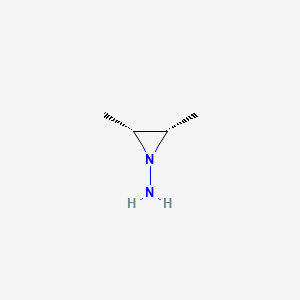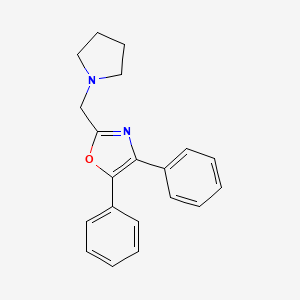
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is a heterocyclic compound featuring an oxazole ring substituted with two phenyl groups at positions 4 and 5, and a pyrrolidinylmethyl group at position 2. This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. For instance, the preparation of oxazolines, which can be oxidized to oxazoles, is achieved using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient conversion of oxazolines to oxazoles without the issues associated with batch synthesis .
化学反応の分析
Types of Reactions
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic aromatic substitution at the C5 position, facilitated by electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Electrophilic reagents in the presence of electron-donating groups.
Nucleophilic Substitution: Nucleophiles in the presence of suitable leaving groups.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
科学的研究の応用
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and obesity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidinylmethyl group at position 2 enhances its interaction with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
33161-84-1 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
4,5-diphenyl-2-(pyrrolidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-3-9-16(10-4-1)19-20(17-11-5-2-6-12-17)23-18(21-19)15-22-13-7-8-14-22/h1-6,9-12H,7-8,13-15H2 |
InChIキー |
RYLAISNDFIIJQB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


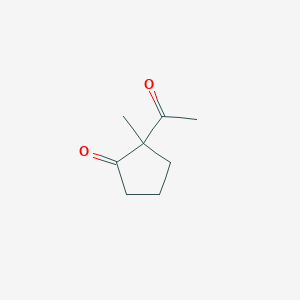
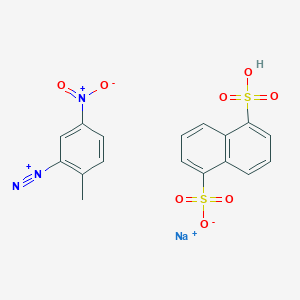
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

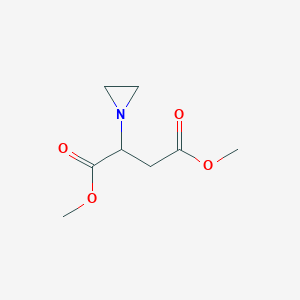
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
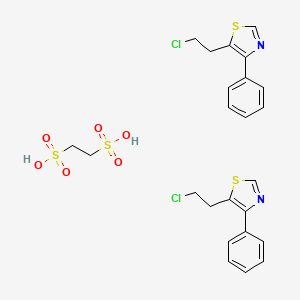
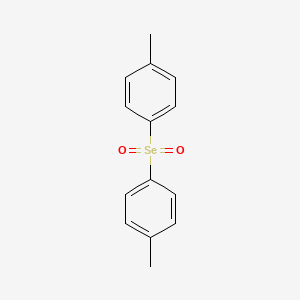
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
